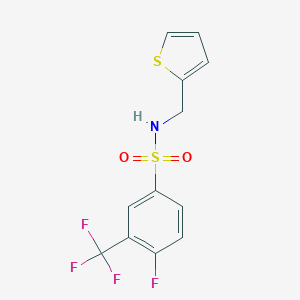
(4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone, also known as CPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPPM is a member of the triazole family and exhibits unique properties that make it a promising candidate for research.
Wirkmechanismus
The exact mechanism of action of (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting certain enzymes or proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone exhibits anti-inflammatory and anti-tumor effects by inhibiting the production of certain cytokines and growth factors. It has also been shown to have antimicrobial properties against certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
(4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone is a relatively simple compound to synthesize and is readily available. It has been shown to be stable under various conditions and can be easily modified for different applications. However, its exact mechanism of action is not fully understood, which may limit its use in some experiments.
Zukünftige Richtungen
1. Further studies are needed to fully understand the mechanism of action of (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone.
2. (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone could be further modified to improve its anti-inflammatory and anti-tumor properties.
3. The potential use of (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone as a ligand in metal complexes for catalytic reactions could be explored.
4. (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone could be studied for its potential use in the development of new antimicrobial agents.
5. The use of (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone in drug delivery systems could be investigated.
In conclusion, (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone is a promising chemical compound that has shown potential in various scientific research applications. Further studies are needed to fully understand its mechanism of action and to explore its potential uses in different fields.
Synthesemethoden
(4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone can be synthesized through a simple one-pot reaction between 4-chloroacetophenone and 3-phenyl-1H-1,2,4-triazole-5-thiol. This reaction is catalyzed by a base such as potassium carbonate and yields (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
(4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone has also been used as a ligand in metal complexes for catalytic reactions.
Eigenschaften
Molekularformel |
C15H10ClN3O |
|---|---|
Molekulargewicht |
283.71 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone |
InChI |
InChI=1S/C15H10ClN3O/c16-12-8-6-10(7-9-12)13(20)15-17-14(18-19-15)11-4-2-1-3-5-11/h1-9H,(H,17,18,19) |
InChI-Schlüssel |
RUPZNVORWMUSJJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)
![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)


![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)
![1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B246358.png)

